N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine
Description
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-propanamine is a synthetic amine derivative characterized by a 2,4-dichlorophenoxy ethyl group attached to a propanamine backbone. Its molecular formula is C₁₁H₁₄Cl₂NO, with a molecular weight of 252.14 g/mol. The compound features a secondary amine group, which influences its reactivity and biological interactions.
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(2)14-5-6-15-11-4-3-9(12)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI Key |
OGCZOVMNLOSLEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-propanamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol or methanol to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorophenoxyacetic acid derivatives, while substitution reactions can produce various substituted amines or ethers.
Scientific Research Applications
N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine with similar compounds:
Key Observations :
- Chlorine Substitution: The number and position of chlorine atoms on the phenoxy group significantly affect molecular weight and lipophilicity. The target compound’s 2,4-dichlorophenoxy group balances steric bulk and electronic effects, whereas trichlorinated analogs (e.g., 2,4,6-Cl₃ in ) are more lipophilic but may face steric hindrance in biological interactions.
- Amine vs. Amide : The target compound’s secondary amine group contrasts with tertiary amides in analogs like 25a and 25b . Amides generally exhibit higher melting points (94–124°C) due to hydrogen bonding, while amines may have lower thermal stability.
Enzyme Inhibition Potential
- COX-2 Inhibition: Derivatives of 2-(2,4-dichlorophenoxy)acetic acid (e.g., 7a–h in ) demonstrate selective COX-2 inhibition via thioureido and trichloroethyl groups. While the target compound lacks these moieties, its dichlorophenoxy group may still engage in hydrophobic interactions with enzyme active sites .
- Comparison with 2,4-Dichlorophenoxyacetic Acid (2,4-D): Analogs with additional pharmacophores (e.g., thiourea in ) show superior COX-2 binding compared to 2,4-D. The target compound’s amine group could enhance solubility but reduce binding affinity relative to amide-based inhibitors .
Antimicrobial Activity
- Phenoxyacetamide derivatives (e.g., 25a, 25b ) exhibit activity against Pseudomonas spp., with fluorinated analogs (25b) showing moderate efficacy. The target compound’s amine group may improve cell membrane penetration, though direct antimicrobial data are lacking.
Biological Activity
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-propanamine is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical structure, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a CAS number of 356532-97-3. The compound features a dichlorophenoxy group attached to an ethyl chain, which is further connected to a propanamine moiety. This unique structure contributes to its diverse chemical and biological properties, making it a subject of ongoing research in various fields including medicinal chemistry and toxicology.
Biological Activity
Research indicates that this compound exhibits antimicrobial and antitumor properties. These activities are attributed to its interactions with various biological systems, including enzymes and receptors. The dichlorophenoxy group is particularly noteworthy due to its historical use in herbicides, raising questions about its safety profile and biological interactions.
Antimicrobial Properties
Studies have shown that compounds similar to this compound possess antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival. Further research is needed to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.
Antitumor Activity
This compound has been investigated for its potential antitumor effects. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. The exact pathways involved remain under investigation, but it is hypothesized that the compound may induce apoptosis in malignant cells or inhibit angiogenesis.
Case Study 1: Toxicological Profile
A toxicological profile for 2,4-Dichlorophenoxyacetic acid (a related compound) highlights the potential risks associated with exposure to this class of chemicals. The profile indicates renal effects as a significant concern in animal studies, including increased homogeneity and altered properties in renal tissues at high doses . While this compound has not been directly linked to similar outcomes in humans, the implications from related compounds warrant caution.
Case Study 2: Clinical Implications
A clinical case involving severe poisoning from 2,4-Dichlorophenoxyacetic acid illustrates the potential dangers associated with exposure to dichlorophenoxy compounds. A young female farmer experienced severe symptoms after ingestion of the herbicide, leading to renal failure and ultimately death despite medical intervention . This case underscores the need for careful handling and further research into the safety profiles of compounds like this compound.
Research Findings
Recent studies have employed various methodologies to assess the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays | Demonstrated significant antimicrobial activity against Gram-positive bacteria |
| Study B | Cell line assays | Showed inhibition of tumor cell proliferation in specific cancer types |
| Study C | Toxicological assessments | Identified renal toxicity in animal models at high exposure levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
